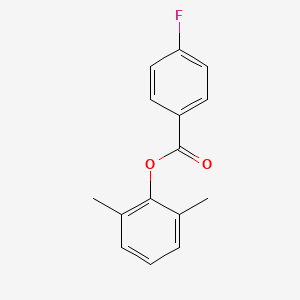

2,6-Dimethylphenyl 4-fluorobenzoate

Description

Contextualization within Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. Fluorine's high electronegativity and small van der Waals radius make it a unique substituent that can significantly alter a molecule's polarity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly sought after in medicinal chemistry and materials science. For instance, the strategic placement of fluorine atoms can enhance the efficacy of pharmaceuticals by improving their absorption and reducing their metabolic degradation. In the context of 2,6-Dimethylphenyl 4-fluorobenzoate (B1226621) , the 4-fluorobenzoyl group introduces these characteristic fluorine effects, suggesting potential applications in areas where molecular stability and specific electronic properties are paramount.

Significance of Benzoate (B1203000) Esters in Synthetic Chemistry

Benzoate esters are a well-established class of compounds with broad utility in organic synthesis. They are commonly employed as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their introduction and removal. Beyond this protective role, benzoate esters are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The ester linkage can be cleaved or transformed, providing a versatile handle for further functionalization. The synthesis of benzoate esters is typically achieved through methods like Fischer esterification or by reacting an alcohol with a benzoyl chloride. The presence of the benzoate ester group in 2,6-Dimethylphenyl 4-fluorobenzoate makes it a stable compound that could potentially be used as a building block in larger molecular assemblies.

Overview of 2,6-Disubstituted Phenyl Moieties in Molecular Design

Conformational Restriction: The rotation around the phenyl-oxygen bond is likely to be restricted, leading to a more defined three-dimensional structure.

Shielding of the Ester Group: The methyl groups can protect the ester linkage from nucleophilic attack, potentially increasing the compound's stability.

Influence on Packing in the Solid State: The steric hindrance can disrupt efficient crystal packing, which may influence the compound's melting point and solubility.

In the field of liquid crystals, for example, the presence of lateral substituents on the phenyl ring is known to influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase formed. benthamdirect.com The 2,6-dimethylphenyl moiety, therefore, imparts specific stereochemical constraints that could be exploited in the design of new materials with tailored properties.

Research Gaps and Future Perspectives in the Study of this compound

A comprehensive review of the scientific literature reveals a notable gap in the dedicated research of This compound . While its constituent parts are well-understood in various contexts, the synergistic effect of combining the 4-fluorobenzoyl group with the 2,6-dimethylphenyl moiety in a single ester has not been extensively explored. This lack of specific data presents a clear opportunity for future investigation.

Future research could be directed towards several promising areas:

Synthesis and Characterization: A detailed study of its synthesis, including optimization of reaction conditions and thorough characterization of its spectroscopic and crystallographic properties, would be a foundational first step.

Liquid Crystal Applications: Given that structurally similar phenyl benzoates are known to exhibit liquid crystalline properties, investigating the mesomorphic behavior of This compound and its homologues could lead to the discovery of new liquid crystal materials. tandfonline.com The interplay between the polar fluorine substituent and the sterically demanding dimethylphenyl group could result in interesting and potentially useful phase transitions.

Materials Science: The compound's stability, conferred by the fluorinated ring and the sterically hindered ester, could make it a candidate for inclusion in the development of novel polymers or other advanced materials.

Biological Screening: Although not its most obvious application, the presence of the fluorinated aromatic ring warrants preliminary screening for biological activity, as many fluorinated compounds exhibit interesting pharmacological profiles.

| Chemical Moiety | Key Properties and Significance |

| 4-Fluorobenzoyl group | High electronegativity of fluorine enhances polarity and metabolic stability. |

| Benzoate Ester Linkage | Provides chemical stability and serves as a versatile synthetic handle. |

| 2,6-Dimethylphenyl group | Introduces steric hindrance, restricting conformation and influencing molecular packing. |

Structure

3D Structure

Properties

CAS No. |

102331-07-7 |

|---|---|

Molecular Formula |

C15H13FO2 |

Molecular Weight |

244.26 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) 4-fluorobenzoate |

InChI |

InChI=1S/C15H13FO2/c1-10-4-3-5-11(2)14(10)18-15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |

InChI Key |

GVFRZGDOSQPUEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Crystallographic Analysis

Crystallographic studies are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation

A definitive single-crystal X-ray diffraction study for 2,6-Dimethylphenyl 4-fluorobenzoate (B1226621) has not been reported in the surveyed literature. Such a study would provide precise atomic coordinates, from which crucial information about the molecule's solid-state conformation can be derived. This includes the dihedral angle between the two aromatic rings, the planarity of the ester group, and the specific bond lengths and angles, which are influenced by the electronic effects of the fluorine substituent and the steric hindrance from the ortho-methyl groups. For context, studies on the parent compound, phenyl benzoate (B1203000), have determined its crystal structure, revealing key conformational features. nih.govsigmaaldrich.com

A hypothetical crystallographic analysis would likely yield data similar to the following table, which is essential for a complete structural description.

| Crystallographic Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₅H₁₃FO₂ |

| Formula Weight | 244.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Analysis of Intermolecular Packing and Crystal Engineering

The way molecules of 2,6-Dimethylphenyl 4-fluorobenzoate pack in a crystal lattice would be governed by a variety of non-covalent interactions. While specific data is unavailable, it can be anticipated that weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be significant in stabilizing the crystal structure. The fluorine atom, with its electronegativity, could participate in directing the crystal packing through these weak interactions. The analysis of crystal packing in related substituted aryl benzoates often reveals such supramolecular assemblies. eurjchem.commdpi.com

Conformational Polymorphism and Pseudopolymorphism

There is no information available in the literature regarding the existence of polymorphs or pseudopolymorphs for this compound. The conformational flexibility of the molecule, particularly the rotation around the ester bond and the bonds connecting the rings to the ester group, could potentially allow for the formation of different crystalline forms under varying crystallization conditions. The study of polymorphism is crucial as different forms can exhibit distinct physical properties.

Spectroscopic Elucidation of Molecular Structure and Dynamics

Spectroscopic techniques are vital for understanding the structure and behavior of molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Processes

Specific ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed literature. However, expected chemical shifts can be predicted based on the constituent parts. The ¹H NMR spectrum would show signals for the aromatic protons of both rings and the methyl protons. The protons on the 4-fluorobenzoate ring would appear as a characteristic set of doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the 2,6-dimethylphenyl ring would likely show a triplet and a doublet. The methyl protons would appear as a singlet.

Variable temperature NMR studies could provide insights into the rotational dynamics around the C-O ester bond, potentially revealing the energy barrier for the interconversion between different conformers in solution.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic H |

| Data not available | Methyl H |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Conformational Insights

Experimental FT-IR and FT-Raman spectra for this compound have not been found. Theoretical calculations for the parent molecule, phenyl benzoate, have been used to assign its vibrational spectra. nih.gov A similar approach could be applied to the title compound.

The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations would appear in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions. The C-F stretching vibration would also be a characteristic band. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H bending vibrations would be seen at lower wavenumbers. The presence of the two methyl groups would give rise to characteristic C-H stretching and bending modes.

| Vibrational Mode (Hypothetical) | Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) |

| C=O Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

The molecular formula for this compound is C₁₅H₁₃FO₂. Its exact mass can be calculated with high precision, which is a key feature determined by HRMS. The primary fragmentation in the mass spectrum of esters often involves the cleavage of the ester bond. For this compound, two main fragmentation pathways are anticipated following electron ionization.

One common fragmentation pathway for esters is the loss of the alkoxy group as a radical. libretexts.org In this case, it would involve the cleavage of the C-O bond connecting the carbonyl group and the 2,6-dimethylphenyl moiety. This would result in the formation of a 4-fluorobenzoyl cation.

Another significant fragmentation pathway involves the loss of the acyl group. This would lead to the formation of a 2,6-dimethylphenoxide radical and a 4-fluorobenzoyl cation, or the formation of a 2,6-dimethylphenyl cation following the loss of a 4-fluorocarboxy radical.

Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (M⁺˙) | Predicted Fragment Ion | Fragment Name | Fragmentation Pathway |

| [C₁₅H₁₃FO₂]⁺˙ | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | α-cleavage, loss of 2,6-dimethylphenoxy radical |

| [C₁₅H₁₃FO₂]⁺˙ | [C₈H₉O]⁺ | 2,6-Dimethylphenoxide cation | Cleavage of the ester bond with charge retention on the phenyl moiety |

| [C₇H₄FO]⁺ | [C₆H₄F]⁺ | 4-Fluorophenyl cation | Loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation |

| [C₁₅H₁₃FO₂]⁺˙ | [C₈H₉]⁺ | 2,6-Dimethylphenyl cation | Loss of 4-fluorobenzoate radical |

This table represents predicted fragmentation based on general principles of mass spectrometry for esters and may not reflect all possible experimental outcomes.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Fluorescence is the emission of light as the excited electrons return to their ground state. The specific wavelengths of absorption and emission are characteristic of the molecule's structure.

For this compound, the primary chromophores responsible for its electronic absorption are the 4-fluorobenzoyl and the 2,6-dimethylphenyl groups. The benzoyl portion of the molecule is expected to exhibit characteristic π → π* transitions. The presence of the fluorine atom on the benzoyl ring and the methyl groups on the phenyl ring can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax) compared to unsubstituted phenyl benzoate.

Fluorescence in such aromatic esters can be complex. While aromatic compounds are often fluorescent, the efficiency of fluorescence can be influenced by factors such as the rigidity of the molecule and the presence of heavy atoms or specific functional groups that can promote non-radiative decay pathways. The 4-fluorobenzoyl moiety could potentially exhibit fluorescence, and its emission characteristics would be sensitive to the local environment and the conformation of the ester linkage.

Without direct experimental spectra, a precise determination of the absorption and emission maxima is not possible. However, based on the constituent chromophores, it is anticipated that this compound would exhibit absorption in the ultraviolet region of the electromagnetic spectrum.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and molecular geometry of 2,6-Dimethylphenyl 4-fluorobenzoate (B1226621). These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov For aromatic esters like 2,6-Dimethylphenyl 4-fluorobenzoate, DFT calculations, particularly using hybrid functionals such as B3LYP, are commonly employed to optimize the molecular geometry and predict various electronic properties. researchgate.netresearchgate.net

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing 4-fluorobenzoyl group and the electron-donating 2,6-dimethylphenyl moiety. The fluorine atom on the benzoyl ring enhances its electron-withdrawing nature through inductive effects. Conversely, the two methyl groups on the phenyl ring are electron-donating, influencing the electron density distribution across the molecule. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule.

A key aspect of the electronic structure that can be elucidated by DFT is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation. nih.govnih.gov For instance, Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. acs.org

In the context of this compound, ab initio calculations can be used to refine the geometric parameters and rotational energy barriers obtained from DFT. nih.gov Comparing the results from both DFT and ab initio methods can provide a greater degree of confidence in the predicted properties of the molecule. Studies on related molecules like phenyl benzoate (B1203000) have utilized methods such as Hartree-Fock (HF), MP2, and DFT to provide a comprehensive understanding of its structure and properties. nih.govresearchgate.net

Basis Set Selection and Computational Efficiency

The choice of basis set is a critical factor that influences the accuracy and computational cost of both DFT and ab initio calculations. youtube.comyoutube.com A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time significantly.

For molecules containing aromatic rings and heteroatoms like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used. researchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in systems with multiple bonds and lone pairs. Diffuse functions (+) are important for describing anions and systems with significant non-covalent interactions. youtube.com

Correlation-consistent basis sets, such as the aug-cc-pVDZ and aug-cc-pVTZ series developed by Dunning, offer a systematic way to approach the complete basis set limit, albeit at a higher computational cost. nih.gov The selection of an appropriate basis set involves a trade-off between the desired accuracy and the available computational resources. For many applications involving molecules of this size, a double-zeta basis set with polarization functions, such as 6-31G(d), often provides a reasonable compromise. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around the single bonds of the ester linkage. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.

Torsional Scans and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O and O-C(carbonyl) bonds. Torsional scans, where the energy of the molecule is calculated as a function of a specific dihedral angle while allowing other degrees of freedom to relax, are performed to map the potential energy surface.

For the parent molecule, phenyl benzoate, theoretical studies have shown that the rotation around the Ph-O and Ph-C bonds have distinct energy barriers. nih.govresearchgate.net The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring in this compound is expected to introduce significant steric hindrance. This steric clash will likely increase the rotational barrier around the C(aryl)-O bond compared to the unsubstituted phenyl benzoate. The methyl groups will restrict the rotation of the 2,6-dimethylphenyl ring, favoring a conformation where the plane of this ring is significantly twisted with respect to the plane of the ester group.

The fluorine atom at the 4-position of the benzoyl group is not expected to introduce significant steric hindrance, but it will influence the electronic properties and may have a minor effect on the rotational barriers due to electronic effects. nih.gov

| Dihedral Angle | Description | Expected Rotational Barrier |

| C(aromatic)-C(aromatic)-O-C(carbonyl) | Rotation of the 4-fluorobenzoyl group | Moderate |

| C(aromatic)-O-C(carbonyl)-C(aromatic) | Rotation around the ester C-O bond | High due to partial double bond character |

| O-C(carbonyl)-C(aromatic)-C(aromatic) | Rotation of the 2,6-dimethylphenyl group | High due to steric hindrance from methyl groups |

This table presents expected trends in rotational barriers based on the molecular structure and findings from similar compounds. Actual values would require specific calculations for this compound.

Identification of Stable Conformers

Through conformational analysis, the stable conformers corresponding to the minima on the potential energy surface can be identified. For phenyl benzoate, the most stable conformation is generally found to be close to planar, with small torsional angles. tandfonline.comresearchgate.net However, for this compound, the steric hindrance from the ortho-methyl groups will force the 2,6-dimethylphenyl ring out of the plane of the ester group.

The most stable conformer is therefore expected to have a significantly twisted geometry. The exact dihedral angles of the lowest energy conformer would be determined by a balance between the conjugative effects that favor planarity and the steric repulsion that disfavors it. It is likely that multiple stable conformers exist with different orientations of the aromatic rings, separated by rotational energy barriers. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) |

| 1 (Twisted) | τ(C-C-O-C) ≈ 60-80° | 0.0 (most stable) |

| 2 (More Twisted) | τ(C-C-O-C) ≈ 100-120° | > 1.0 |

| 3 (Planar-like) | τ(C-C-O-C) ≈ 0-20° | High energy due to steric clash |

This table provides a hypothetical representation of possible conformers and their relative energies for illustrative purposes. The actual values would be determined by detailed computational studies.

Electronic Properties and Reactivity Descriptors

Computational chemistry offers profound insights into the electronic structure and reactivity of a molecule. Through various theoretical models, such as Density Functional Theory (DFT), it is possible to calculate properties that predict a compound's behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.orgnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the HOMO would likely be localized on the electron-rich 2,6-dimethylphenyl ring, which acts as the electron-donating portion. The LUMO would be expected to reside primarily on the electron-withdrawing 4-fluorobenzoyl group. rsc.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.94 | Localized on the 4-fluorobenzoyl moiety |

| HOMO | -5.89 | Localized on the 2,6-dimethylphenyl moiety |

| Energy Gap (ΔE) | 3.95 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate charge regions. researchgate.net

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, this region would be concentrated around the carbonyl oxygen and the fluorine atom.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are targets for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

The MEP map provides a visual representation of the molecule's polarity and is crucial for understanding intermolecular interactions. researchgate.netyoutube.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.dewisc.edu This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

The analysis involves examining the delocalization of electron density from an occupied Lewis-type NBO (a donor) to an unoccupied non-Lewis-type NBO (an acceptor). The strength of this interaction is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. aimspress.com For this compound, key interactions would include the delocalization of lone pairs on the ester oxygen and fluorine atoms into adjacent anti-bonding orbitals.

Table 2: Example of NBO Second-Order Perturbation Energy Analysis This table presents hypothetical data for illustrative purposes to show key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O1) | σ*(C1-O2) | ~25-35 | Lone pair delocalization stabilizing the ester group |

| LP (O2) | σ*(C1-CAr) | ~20-30 | Resonance effect from ester oxygen to the phenyl ring |

Global and Local Reactivity Descriptors (e.g., Fukui functions)

To quantify the reactivity predicted by FMO and MEP analysis, a set of descriptors derived from conceptual DFT can be calculated.

Global Reactivity Descriptors: These values describe the reactivity of the molecule as a whole.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron configuration.

Electronegativity (χ): χ ≈ -(E_HOMO + E_LUMO) / 2. It describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the molecule's ability to act as an electrophile.

Local Reactivity Descriptors: These functions identify the most reactive sites within the molecule. The Fukui function , ƒ(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to distinguish which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to simulate and predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. arxiv.orgepa.gov

Computational Vibrational Spectroscopy (IR, Raman) and Experimental Correlation

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic positions. This yields a set of harmonic vibrational frequencies and their corresponding intensities.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To improve the correlation with experimental data, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)). nih.gov By comparing the scaled theoretical spectrum with an experimental one, each vibrational mode can be confidently assigned. epa.gov

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents a hypothetical assignment for key functional groups of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | 3150 | 3024 | ~3030 | Aromatic C-H vibrations |

| C-H Stretch (Methyl) | 3010 | 2890 | ~2900 | CH₃ group symmetric/asymmetric stretching |

| C=O Stretch (Ester) | 1795 | 1723 | ~1725 | Carbonyl stretching, a strong IR band |

| C-O Stretch (Ester) | 1290 | 1238 | ~1240 | Ester C-O asymmetric stretching |

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

No studies were found that computationally predicted the NMR chemical shifts of this compound or compared them with experimental data.

Mechanistic Insights from Theoretical Modeling

Reaction Pathway Calculations and Transition State Analysis

There is no available research on the theoretical modeling of reaction pathways or transition state analyses involving this compound.

Kinetic and Thermodynamic Parameters of Reactions

Information regarding the calculated kinetic and thermodynamic parameters for reactions involving this compound is not present in the available literature.

Chemical Reactivity and Transformation Pathways of 2,6 Dimethylphenyl 4 Fluorobenzoate

Ester Hydrolysis and Transesterification Reactions

The ester linkage in 2,6-Dimethylphenyl 4-fluorobenzoate (B1226621) is the focal point for hydrolysis and transesterification reactions, which can be promoted by acid, base, or enzymatic catalysts.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed ester hydrolysis is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. youtube.comlibretexts.org The generally accepted mechanism for this transformation is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.uk The attack of water leads to the formation of a tetrahedral intermediate. Following a series of proton transfers, the 2,6-dimethylphenol (B121312) moiety is eliminated as the leaving group. A final deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields 4-fluorobenzoic acid and 2,6-dimethylphenol. chemguide.co.uk

A key feature of 2,6-Dimethylphenyl 4-fluorobenzoate is the significant steric hindrance around the ester linkage due to the two ortho-methyl groups on the phenyl ring. This steric bulk impedes the approach of the water nucleophile to the carbonyl carbon. Consequently, the rate of acid-catalyzed hydrolysis for sterically hindered esters is considerably slower than for unhindered esters. For very hindered esters, such as those derived from 2,4,6-trimethylbenzoic acid (mesitoic acid), hydrolysis may require forcing conditions, like concentrated sulfuric acid, and can sometimes proceed through an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) if the alkyl group can form a stable carbocation. ucoz.com However, for an aryl ester like the title compound, the AAC2 pathway remains the most probable, albeit at a reduced rate.

Base-Promoted Hydrolysis Kinetics

The kinetics of this reaction are sensitive to substituents on both the acyl and the aryl portions of the ester. Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack. The fluorine atom at the para-position of the benzoyl group in the title compound exerts an electron-withdrawing effect, thus increasing the hydrolysis rate compared to an unsubstituted benzoate (B1203000).

Conversely, the steric hindrance from the two methyl groups on the phenoxy leaving group slows the reaction by sterically impeding the approach of the hydroxide (B78521) nucleophile. Research on the alkaline hydrolysis of various substituted phenyl benzoates provides insight into these electronic and steric effects. The second-order rate constants for the hydrolysis of several substituted phenyl benzoates have been determined, illustrating the impact of substitution on reactivity. rsc.orgcas.czresearchgate.net

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates (X-C₆H₄CO₂C₆H₅) in Aqueous 0.5 M Bu₄NBr at 25 °C

| Substituent (X) on Benzoyl Group | Rate Constant, k (dm³/mol·s) |

|---|---|

| 4-NO₂ | 10.8 |

| 3-NO₂ | 7.72 |

| 4-F | 0.435 |

| H | 0.203 |

| 3-CH₃ | 0.163 |

| 4-OCH₃ | 0.0706 |

| 4-NH₂ | 0.0127 |

Data sourced from a study on phenyl esters of substituted benzoic acids, which provides a strong analogy for the reactivity of the 4-fluorobenzoyl moiety. researchgate.net

Enzyme-Catalyzed Transesterification for Chemo- and Stereoselective Synthesis

Enzymes, particularly lipases, are effective biocatalysts for transesterification reactions under mild conditions, offering high chemo-, regio-, and stereoselectivity. nih.govnih.gov Transesterification, or alcoholysis, involves the displacement of the alcohol moiety of an ester by another alcohol. nih.gov For this compound, this would involve reacting the ester with a different alcohol in the presence of a lipase (B570770).

The most common mechanism for lipase-catalyzed transesterification is the ping-pong bi-bi mechanism. nih.gov This process involves two main steps: first, the hydrolysis of the ester by the enzyme's active site (often involving a serine residue) to form an acyl-enzyme intermediate and release the alcohol (2,6-dimethylphenol). Second, this intermediate reacts with the new alcohol to form the new ester product and regenerate the free enzyme. nih.gov

A significant challenge in the enzymatic transesterification of this compound is the steric bulk of the 2,6-dimethylphenyl group. This hindrance can make the ester a poor substrate for many enzymes, as it may not fit well into the active site. However, the high selectivity of enzymes can be exploited for kinetic resolutions of chiral substrates. Studies on the enzymatic resolution of sterically demanding aromatic compounds, such as Morita-Baylis-Hillman adducts, demonstrate that different lipases exhibit varying degrees of activity and selectivity. d-nb.info This highlights the potential for finding a suitable lipase that could act on the title compound, possibly enabling selective transformations that would be difficult to achieve through conventional chemical means.

Table 2: Lipase-Catalyzed Kinetic Resolution of Aromatic Morita-Baylis-Hillman Acetates by Hydrolysis

| Lipase Source | Substrate | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

|---|---|---|---|

| P. cepacia (PCL) | Methyl 2-acetoxy-3-phenyl-2-propenoate | 92 | 53 |

| P. fluorescens | Methyl 2-acetoxy-3-(4-chlorophenyl)-2-propenoate | 98 | >200 |

| C. antarctica B (CAL B) | Methyl 2-acetoxy-3-(4-chlorophenyl)-2-propenoate | 85 | 14 |

| Novozyme 435 | Methyl 2-acetoxy-3-(4-nitrophenyl)-2-propenoate | >99 | >200 |

This table illustrates the varying selectivity of different lipases on complex aromatic esters, analogous to the challenges that would be faced with this compound. Data adapted from a study on Morita-Baylis-Hillman derivatives. d-nb.info

Reactions at the Fluorine Atom

The fluorine atom of the 4-fluorobenzoate moiety serves as a site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org The mechanism typically involves a two-step addition-elimination process. nih.gov For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). wikipedia.orgmasterorganicchemistry.com

In this compound, the ester group (-COOAr) acts as a moderate electron-withdrawing group, activating the para-positioned fluorine atom for nucleophilic attack. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized onto the ester's carbonyl oxygen. In the second, typically faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. masterorganicchemistry.com

The reactivity in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410). nih.govnih.gov

Table 3: Illustrative SNAr Reactions on Activated Fluoroarenes

| Fluoroarene Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Fluoronitrobenzene | Polyvinylamine | Water, reflux | N-(4-nitrophenyl)polyvinylamine | High |

| 4-Fluorobenzophenone | Polyvinylamine | DMSO/Water, 100 °C | N-(4-benzoylphenyl)polyvinylamine | High |

| 5-Bromo-10,20-diarylporphyrin | n-Butylamine | Microwave | 5-(n-Butylamino)-10,20-diarylporphyrin | 77 |

| 2,4,6-Trimethylbenzenethiol | Pentafluorobenzonitrile | K₂CO₃, DMF | Substituted thioether | 86 |

This table provides examples of SNAr reactions on various activated fluoroaromatics, demonstrating the range of applicable nucleophiles and conditions relevant to the 4-fluorobenzoate moiety. nih.govresearchgate.net

Palladium-Catalyzed Defluorination and Fluorination Reactions

The carbon-fluorine bond, while strong, can be activated and functionalized using transition metal catalysts, particularly palladium. rsc.orgacs.org These reactions provide powerful methods for both defluorination (replacement of fluorine) and, in other contexts, fluorination.

Palladium-Catalyzed Defluorination/Cross-Coupling: Palladium catalysts can facilitate the cleavage of the C-F bond in the 4-fluorobenzoate moiety, enabling cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The catalytic cycle typically begins with the oxidative addition of the aryl fluoride to a Pd(0) complex, a challenging step that often requires electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., BrettPhos, PCy₃). rsc.orgresearchgate.net This forms a Pd(II)-aryl-fluoride intermediate. Subsequent transmetalation (in Suzuki coupling with a boronic acid) or reaction with another coupling partner, followed by reductive elimination, yields the C-C or C-heteroatom coupled product and regenerates the Pd(0) catalyst. researchgate.netnih.gov

Palladium-Catalyzed Hydrodefluorination: This reaction replaces the fluorine atom with a hydrogen atom, effectively converting an aryl fluoride to an arene. The process often uses a palladium catalyst in the presence of a hydrogen source, such as H₂ gas, silanes, or transfer hydrogenation reagents like isopropanol. acs.orgnih.gov These methods are valuable for fine-tuning the properties of fluorinated molecules. acs.org

Palladium-Catalyzed Fluorination: While the starting compound is already fluorinated, it is relevant to note that Pd-catalyzed methods also exist for the synthesis of aryl fluorides from aryl halides or triflates. acsgcipr.org These reactions are mechanistically challenging due to the difficult reductive elimination step to form the C-F bond. acsgcipr.org

Table 4: Examples of Palladium-Catalyzed Reactions on Aryl Halides/Esters

| Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pentafluorophenyl Benzoate | Phenylboronic Acid | Pd₂(dba)₃ / PCy₃·HBF₄ | Benzophenone | 95 |

| Suzuki-Miyaura Coupling | Aryl Boronate Ester | Difluorobenzyl Glutarimide | Pd(0) / PAd₂Bu | Decarbonylative Coupling Product | 86 |

| Hydrodefluorination | Fluoroarenes | i-PrOH / NaOtBu | Ru-Pd Heterodimetallic Complex | Arene | High |

| Direct Arylation | Polyfluoroarenes | Arylboronic Acids | Pd(OAc)₂ / BrettPhos | Biaryl | High |

This table shows representative Pd-catalyzed transformations applicable to the functionalization of the C-F or C-O bond in aryl fluoride and aryl ester systems, analogous to the potential reactivity of this compound. rsc.orgresearchgate.netnih.govnih.gov

Reactions at the Aromatic Rings

The two aromatic rings in this compound exhibit distinct reactivities towards electrophilic substitution and metalation due to their different electronic and steric environments.

Electrophilic aromatic substitution (EAS) on the 2,6-dimethylphenyl ring is strongly influenced by the activating and ortho-, para-directing nature of the two methyl groups and the ester's oxygen atom. However, the significant steric hindrance from the two ortho-methyl groups primarily directs electrophiles to the para position (C4). The ester group, being weakly deactivating, has a lesser influence.

Conversely, the 4-fluorobenzoyl ring is deactivated towards EAS due to the electron-withdrawing effects of both the carbonyl group and the fluorine atom. The carbonyl group is a meta-director, while the fluorine atom is an ortho-, para-director. In this scenario, the directing effects are in opposition. Given the strong deactivating nature of the carbonyl group, electrophilic substitution on this ring is generally difficult to achieve and would likely require harsh reaction conditions. If a reaction were to occur, it would be expected to proceed at the positions ortho to the fluorine and meta to the carbonyl group.

| Ring System | Activating/Deactivating Groups | Directing Influence | Predicted Site of Substitution |

| 2,6-Dimethylphenyl | Two methyl groups (activating), Ester oxygen (activating) | Ortho, Para | Predominantly C4 (para) due to sterics |

| 4-Fluorobenzoyl | Carbonyl (deactivating), Fluorine (deactivating) | Carbonyl: meta, Fluorine: ortho, para | Substitution is disfavored |

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. In the case of this compound, both rings possess potential directing groups for this transformation.

For the 2,6-dimethylphenyl ring, the ester group can act as a directed metalation group (DMG). However, the presence of the two ortho-methyl groups would sterically hinder the approach of a bulky alkyllithium base to the ortho positions of the ester. This makes directed metalation on this ring challenging.

The 4-fluorobenzoyl moiety offers a more promising handle for DoM. The fluorine atom can act as a directing group, facilitating lithiation at the ortho position (C3). The carbonyl group of the ester can also direct metalation, but typically directs to its ortho positions, which are C3 and C5. The convergence of these directing effects, particularly the strong directing ability of fluorine, suggests that metalation would preferentially occur at the C3 position. Subsequent quenching with an electrophile would introduce a new substituent at this site.

Functional Group Interconversions and Derivatization

The ester linkage and the substituents on the aromatic rings are amenable to a variety of chemical transformations.

The ester group in this compound can be reduced to yield different products depending on the reducing agent employed.

Cleavage of the ester bond to produce the corresponding alcohol and phenol (B47542) can be achieved through saponification with a strong base, such as sodium hydroxide, followed by acidification. This would yield 4-fluorobenzoic acid and 2,6-dimethylphenol.

Reduction of the carbonyl group to a methylene (B1212753) group while keeping the ester linkage intact is not a standard transformation. However, complete reduction of the ester to the corresponding alcohols can be readily accomplished. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the carbonyl, resulting in the formation of (4-fluorophenyl)methanol and 2,6-dimethylphenol.

| Reagent | Product(s) |

| NaOH, then H₃O⁺ | 4-Fluorobenzoic acid, 2,6-Dimethylphenol |

| LiAlH₄ | (4-Fluorophenyl)methanol, 2,6-Dimethylphenol |

The methyl groups on the 2,6-dimethylphenyl ring and the fluorine atom on the 4-fluorobenzoyl ring can undergo further chemical modifications.

The methyl groups are susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, to form the corresponding benzylic bromides. These bromides can then serve as precursors for a variety of other functional groups through nucleophilic substitution reactions.

The fluorine atom on the 4-fluorobenzoyl ring can be replaced via nucleophilic aromatic substitution (SNAAr). The presence of the electron-withdrawing carbonyl group para to the fluorine activates the ring for such reactions. Strong nucleophiles, such as alkoxides or amines, can displace the fluoride ion, leading to the formation of new ether or amine derivatives, respectively. This reaction is a valuable tool for introducing diverse functionalities onto the benzoyl portion of the molecule.

Role as a Ligand or Catalyst Precursor in Organometallic Chemistry

While this compound itself is not typically employed directly as a ligand in organometallic chemistry, its constituent parts, particularly the 2,6-dimethylphenyl moiety, are important in ligand design. The bulky nature of the 2,6-dimethylphenyl group is a key feature of many "Buchwald-type" phosphine ligands, which are widely used in palladium-catalyzed cross-coupling reactions. These ligands are crucial for promoting challenging coupling reactions by stabilizing the active catalytic species and facilitating reductive elimination.

Derivatives of this compound could potentially serve as precursors to ligands. For instance, functionalization of the aromatic rings, as described in the sections above, could introduce coordinating atoms like phosphorus or nitrogen, thereby converting the molecule into a bidentate or monodentate ligand. The specific architecture of such a ligand would depend on the position and nature of the introduced coordinating groups.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecular Architectures

Detailed searches of scientific literature and patent databases did not yield specific examples of 2,6-dimethylphenyl 4-fluorobenzoate (B1226621) being utilized as a building block in the synthesis of more complex molecular architectures.

No research was found detailing the synthesis of analogues or derivatives starting from or modifying 2,6-dimethylphenyl 4-fluorobenzoate.

There is no available information on the use of this compound as a precursor for the synthesis of other advanced organic intermediates.

Applications in Materials Chemistry

Despite the presence of structural motifs often found in materials science, no specific applications of this compound in this field have been documented in the available literature.

While fluorinated phenyl benzoates are a known class of liquid crystals, there is no specific mention in the scientific literature of this compound being used as a precursor in the synthesis of liquid crystalline materials. The steric hindrance from the two methyl groups on the phenyl ring may disrupt the molecular alignment typically required for liquid crystal phases.

No studies were identified that describe the use of this compound as a monomer, cross-linking agent, or in any other capacity within the field of polymer chemistry.

The combination of a fluorinated moiety and an aromatic structure is often explored for optoelectronic applications. However, there is no research available that investigates or reports on the optoelectronic properties of materials derived from or incorporating this compound.

Advanced Chemical Process Development

The development of advanced chemical processes for synthesizing complex molecules like this compound is driven by the need for more controlled, scalable, and environmentally responsible methods. The inherent steric hindrance from the 2,6-dimethylphenyl group and the electronic effects of the 4-fluorobenzoyl moiety present unique challenges that modern synthetic strategies are well-equipped to address.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced control over reaction parameters, improved safety, and seamless scalability. acs.orgresearchgate.netrsc.org While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles of flow chemistry can be applied to its esterification reaction.

The esterification of a sterically hindered phenol (B47542) like 2,6-dimethylphenol (B121312) with an acyl halide such as 4-fluorobenzoyl chloride can be effectively performed in a flow reactor. A typical setup would involve pumping solutions of the reactants through a heated microreactor or a packed-bed reactor containing a suitable catalyst. The precise control over temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. For instance, the direct esterification of benzoic acid with various alcohols has been successfully demonstrated in continuous flow microwave reactors, highlighting the potential for rapid and efficient ester synthesis. researchgate.net

Table 1: Hypothetical Parameters for Continuous Flow Esterification of this compound

| Parameter | Value |

| Reactant A | 2,6-Dimethylphenol |

| Reactant B | 4-Fluorobenzoyl chloride |

| Solvent | Toluene or 2-Methyltetrahydrofuran (B130290) |

| Catalyst | Immobilized base or Lewis acid |

| Reactor Type | Packed-bed or Microreactor |

| Temperature | 80-150 °C |

| Residence Time | 5-20 minutes |

| Pressure | 1-10 bar |

The use of an eco-friendly solvent like 2-methyltetrahydrofuran (2-MeTHF) in continuous flow synthesis further enhances the green credentials of the process. researchgate.netnih.gov The ability to safely handle reactive intermediates and conduct reactions at elevated temperatures and pressures makes flow chemistry particularly suitable for challenging esterifications. acs.org

Green Chemistry Approaches to Synthesis and Transformation

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green chemistry strategies can be envisioned.

Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused. For the esterification of 2,6-dimethylphenol, solid acid or base catalysts could replace traditional stoichiometric reagents, reducing waste and simplifying purification. rsc.org For example, a robust solid catalyst has been shown to provide high yields of esters in continuous flow processes. acs.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Solvent-free synthesis methods, where the reaction is carried out in the absence of a solvent, are highly desirable. nih.govnih.gov Mechanochemical methods, such as high-speed ball milling, have been reported for the solvent-free esterification of carboxylic acids and phenols at room temperature. nih.gov

Alternative Reagents and Energy Sources: The development of greener synthetic routes often involves the use of less hazardous reagents and alternative energy sources. For instance, the use of biocatalysts, such as immobilized lipases, offers a mild and selective method for ester synthesis under environmentally benign conditions. nih.govmdpi.comrsc.org These enzymatic methods can be applied to the synthesis of various phenolic esters. nih.govmdpi.com Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.govarkat-usa.orgsemanticscholar.org

Table 2: Comparison of Green Chemistry Approaches for Ester Synthesis

| Approach | Advantages | Challenges for this compound |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste. | Finding a sufficiently active catalyst for sterically hindered substrates. |

| Solvent-Free Synthesis | No solvent waste, high atom economy. | Ensuring sufficient mixing and reactivity of solid reactants. |

| Biocatalysis | High selectivity, mild conditions, biodegradable. | Enzyme stability and activity with fluorinated and sterically hindered substrates. chemrxiv.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Scalability and uniform heating for industrial production. |

While direct applications of these green methods to the synthesis of this compound are yet to be widely reported, the existing literature on the synthesis of related sterically hindered and fluorinated esters provides a strong foundation for future research and development in this area. nih.govnih.gov The combination of flow chemistry with green chemistry principles holds the promise of developing highly efficient, safe, and sustainable manufacturing processes for this and other valuable chemical compounds.

Future Research Directions and Concluding Remarks

Exploration of Asymmetric Synthesis Routes

The development of methods for the direct catalytic enantioselective synthesis of chiral esters is a significant area of research in organic chemistry. globalscientificjournal.comnih.gov For a molecule like 2,6-dimethylphenyl 4-fluorobenzoate (B1226621), which is achiral, the introduction of chirality would necessitate modification of its core structure. Future research could explore the synthesis of chiral analogues, for instance, by introducing a stereocenter on the phenyl ring or through the use of chiral starting materials.

One potential strategy involves the asymmetric acylation of a prochiral diol with 4-fluorobenzoyl chloride, where a chiral catalyst could selectively acylate one of the hydroxyl groups, leading to a chiral hydroxy ester that could then be further modified. Another approach could be the use of a chiral auxiliary on either the 2,6-dimethylphenol (B121312) or the 4-fluorobenzoic acid moiety to guide the stereochemical outcome of the esterification reaction. The development of such asymmetric routes would open the door to investigating the stereoselective properties and potential applications of chiral derivatives of 2,6-dimethylphenyl 4-fluorobenzoate in fields such as materials science and medicinal chemistry.

Investigation of New Catalytic Systems for Transformations

The synthesis of esters like this compound is often accomplished through Fischer esterification, which typically relies on strong acid catalysts. nih.govresearchgate.net However, the search for more efficient and selective catalytic systems is a continuous endeavor in chemical synthesis. Future research should focus on exploring novel catalysts for the formation and transformation of this specific ester.

The investigation could encompass a range of catalytic systems, including:

Lewis Acids: Exploring various Lewis acids, beyond traditional Brønsted acids, could lead to milder reaction conditions and improved yields. dntb.gov.ua

Organocatalysts: The use of metal-free organocatalysts presents a greener and often more sustainable alternative to metal-based catalysts.

Enzymatic Catalysis: Lipases and esterases are known to catalyze esterification and transesterification reactions with high selectivity and under mild conditions, offering a biocompatible route to the synthesis and modification of this compound. rsc.orgrsc.org

Nanocatalysts: The unique properties of nanocatalysts, such as high surface area and enhanced reactivity, could be harnessed to develop highly efficient and recyclable catalytic systems for the synthesis of this ester. acs.org

The goal would be to identify catalytic systems that not only improve the efficiency and selectivity of the synthesis but also allow for novel transformations of the this compound molecule, such as selective hydrolysis or transesterification.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction intermediates, transition states, and the role of the catalyst. chemrxiv.org

Future research in this area could employ a variety of in situ spectroscopic methods, including:

NMR Spectroscopy: In situ NMR can track the concentration of reactants, products, and intermediates over the course of a reaction, providing kinetic and mechanistic data.

Infrared (IR) Spectroscopy: This technique can identify functional groups and monitor their changes during the reaction, offering information about bond formation and cleavage.

Raman Spectroscopy: Complementary to IR, Raman spectroscopy can provide information about the vibrational modes of molecules and is particularly useful for studying reactions in aqueous media.

By applying these techniques to the synthesis of this compound, researchers could gain a more comprehensive understanding of the catalytic cycle and the factors that influence reaction outcomes.

Development of High-Throughput Screening for Chemical Reactivity

To accelerate the discovery of new reactions and optimal conditions for the synthesis and modification of this compound, high-throughput screening (HTS) methodologies can be employed. crossref.org HTS allows for the rapid and parallel testing of a large number of reaction parameters, such as catalysts, solvents, temperatures, and reactant ratios.

Future research could focus on developing and implementing HTS assays to:

Screen for Novel Catalysts: A library of potential catalysts could be rapidly screened to identify the most active and selective candidates for the synthesis of the target ester.

Optimize Reaction Conditions: HTS can be used to systematically vary reaction parameters to find the optimal conditions for maximizing yield and minimizing byproducts.

Investigate Reactivity: The reactivity of this compound with a variety of reagents can be explored in a high-throughput manner to discover new transformations and applications.

The data generated from HTS experiments can be used to build predictive models for reaction outcomes, further accelerating the research and development process.

Integration of Machine Learning in Computational Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from materials discovery to synthesis planning. For this compound, ML algorithms could be a powerful tool for both designing new derivatives with desired properties and predicting optimal synthetic routes.

Future research directions in this area include:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of novel derivatives of this compound, such as their potential bioactivity or material properties.

Retrosynthesis Prediction: AI-powered tools can suggest synthetic pathways for the target molecule and its analogues, helping chemists to design more efficient and innovative syntheses.

Reaction Optimization: ML algorithms can analyze experimental data from HTS or other studies to identify complex relationships between reaction parameters and outcomes, leading to more effective optimization strategies.

By leveraging the power of machine learning, researchers can explore the chemical space around this compound more efficiently and rationally design new molecules with tailored functionalities.

Sustainable and Atom-Economical Chemical Processes for the Compound

The principles of green chemistry are increasingly important in modern chemical synthesis, emphasizing the need for processes that are environmentally friendly and minimize waste. Future research on this compound should prioritize the development of sustainable and atom-economical synthetic methods.

Key areas of focus include:

Use of Renewable Feedstocks: Investigating the possibility of deriving the starting materials, 2,6-dimethylphenol and 4-fluorobenzoic acid, from renewable resources.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. The direct esterification of the carboxylic acid and phenol (B47542) is an inherently atom-economical process, producing only water as a byproduct.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing reaction protocols that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption.

By focusing on these principles, the synthesis of this compound can be made more sustainable and aligned with the goals of modern green chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dimethylphenyl 4-fluorobenzoate?

Methodological Answer: A two-step approach is commonly employed:

Esterification : React 4-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Coupling : Combine the acyl chloride with 2,6-dimethylphenol in anhydrous toluene under basic conditions (e.g., diethylamine) at 0–5°C to minimize side reactions. Catalytic methods, such as iron-chromium mixed oxide catalysts (used in selective methylation of phenols), may enhance regioselectivity .

Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of reactants significantly impact yield.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (methanol/water gradient) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C4, methyl groups at C2/C6 of the phenyl ring).

- FT-IR : Verify ester carbonyl stretch (~1740 cm⁻¹) and absence of residual hydroxyl groups.

- XRD : Compare crystallographic data with structurally similar benzoates (e.g., 4-methoxybenzoate derivatives) to validate molecular packing .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The 2,6-dimethyl groups create steric hindrance, directing electrophiles to the para position of the 4-fluorobenzoate moiety. Computational modeling (DFT calculations) can map electron density to predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) reactions can be monitored via LC-MS to identify products. Contrast results with analogous compounds lacking methyl/fluoro substituents to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (toluene vs. DMF), catalyst loading, and reaction time.

- Side-Reaction Analysis : Employ GC-MS to detect byproducts (e.g., demethylation or ester hydrolysis).

- Cross-Validation : Compare synthetic protocols from independent studies (e.g., diethylamine vs. pyridine as a base) to identify critical parameters .

Q. How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., lipases or cytochrome P450 isoforms) due to the compound’s aromatic/fluorinated structure.

- Docking Workflow :

- Retrieve protein structures from PDB (e.g., CYP3A4 or acetylcholinesterase).

- Optimize ligand geometry using Gaussian09 (B3LYP/6-31G*).

- Perform flexible docking with AutoDock Vina, focusing on binding energy (ΔG) and hydrogen-bond interactions.

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) for correlation analysis .

Methodological Tables

Q. Table 1: Comparative Reactivity of Analogous Benzoates

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signal | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 6H, CH₃) | Confirms 2,6-dimethyl substitution |

| ¹³C NMR | δ 165.8 (C=O) | Ester carbonyl resonance |

| FT-IR | 1740 cm⁻¹ (C=O stretch) | Absence of OH groups (no ~3400 cm⁻¹ peak) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.